Methyl 3-(2-hydroxyethoxy)propanoate
Overview
Description
“Methyl 3-(2-hydroxyethoxy)propanoate” is a chemical compound with the molecular formula C6H12O4 . It has a molecular weight of 148.16 and a monoisotopic mass of 192.099777 Da . It is also known by its IUPAC name "methyl 3-(2-hydroxyethoxy)propanoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-hydroxyethoxy)propanoate” consists of 6 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(2-hydroxyethoxy)propanoate” has a molecular weight of 148.16 . It is recommended to be stored in a freezer .Scientific Research Applications
- Methyl 3-(2-hydroxyethoxy)propanoate could be used as a reagent or intermediate in the synthesis of other chemical compounds .
- It could be used in reactions involving esterification, hydrolysis, and others .
- This compound could potentially be used in the development of new materials, such as polymers or coatings .
- Its properties could influence the characteristics of the resulting material .
- It could be used in biological research, possibly as a component in certain assays or experimental procedures .
- Its effects on biological systems could be of interest .
- Methyl 3-(2-hydroxyethoxy)propanoate might be used in chromatography, a technique used for separating mixtures .
- It could potentially serve as a solvent or a component of the mobile phase .
- This compound could be used in analytical research, possibly as a standard for calibration or for method development .
- Its known properties could be useful in such applications .
- Methyl 3-(2-hydroxyethoxy)propanoate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
- PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
- PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Chemical Synthesis
Material Science
Life Science
Chromatography
Analytical Research
PROTAC Linker
Safety And Hazards
properties
IUPAC Name |
methyl 3-(2-hydroxyethoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAKPCZOXXRLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579595 | |
Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-hydroxyethoxy)propanoate | |
CAS RN |
93673-82-6 | |
Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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